molecular formula C26H28O6 B1252014 Cannflavin A CAS No. 76735-57-4

Cannflavin A

Cat. No. B1252014
CAS RN: 76735-57-4
M. Wt: 436.5 g/mol
InChI Key: MWGFICMOCSIQMV-LZYBPNLTSA-N
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Description

Synthesis Analysis

Cannflavin A is biosynthesized through a specific pathway in Cannabis sativa, involving the enzyme CsPT3, which catalyzes the addition of prenyl groups to chrysoeriol, a methylated flavone, resulting in the formation of cannflavins A and B. This biosynthetic route highlights a unique branch of the general flavonoid pathway in cannabis, pointing towards specialized metabolic engineering strategies for producing these compounds (Rea et al., 2019).

Molecular Structure Analysis

Cannflavin A's molecular structure is characterized by the prenylation at specific positions, which significantly contributes to its bioactivity. The structural elucidation of cannflavin A through isolation and preliminary analysis has established its distinction from cannabinoids, laying the groundwork for understanding its interaction with biological systems and its anti-inflammatory properties (Barrett, Gordon, & Evans, 1985).

Chemical Reactions and Properties

The unique chemical structure of cannflavin A allows it to participate in specific chemical reactions, including its interaction with enzymes and other molecules within biological systems. Its prenylated structure, distinguishing it from other flavonoids, contributes to its potent anti-inflammatory activity, making it a subject of interest for pharmacological research.

Physical Properties Analysis

While specific studies on the physical properties of cannflavin A such as solubility, melting point, and crystalline structure are not detailed in the accessible literature, these properties are crucial for its extraction, formulation, and application in medicinal contexts.

Chemical Properties Analysis

Cannflavin A exhibits remarkable chemical properties, including its ability to inhibit prostaglandin production, a key factor in its anti-inflammatory effects. Its synthesis and interaction with molecular oxygen highlight the potential for flavin-catalyzed green oxidation processes, which could offer insights into environmentally friendly synthesis methods for related compounds (Imada et al., 2006).

Scientific Research Applications

Anti-Inflammatory Properties

Cannflavin A, a prenylflavonoid derived from Cannabis sativa L., has been recognized for its significant anti-inflammatory properties. Studies have shown that Cannflavin A exhibits potent anti-inflammatory activity by inhibiting 12-o-tetradecanoylphorbol 13-acetate induced PGE2 release and microsomal prostaglandin E synthase-1. This makes it a promising therapeutic agent in the field of inflammation-related research and treatment strategies (Erridge et al., 2020).

Biosynthesis Research

Understanding the biosynthesis of Cannflavin A is critical for exploring its potential therapeutic applications. A study focused on the biosynthesis of Cannflavin A and B in Cannabis sativa L. identified specific enzymes involved in their production. This knowledge provides a pathway for future research into metabolic engineering, aiming to enhance the production of these compounds for medicinal purposes (Rea et al., 2019).

Neuroprotection Studies

Cannflavin A has also been associated with neuroprotective effects. Research indicates that Cannflavin A and B can interfere with neuronal signaling, specifically with the Tropomyosin receptor kinase B (TrkB). This opens up potential avenues for research into the treatment of neurological disorders and the protection of neuronal health (Holborn et al., 2022).

Antimicrobial and Antiprotozoal Activities

Cannflavin A exhibits antimicrobial and antiprotozoal activities, as demonstrated in studies focusing on microbial metabolism of this compound. These properties highlight its potential use in developing treatments for infections and diseases caused by microbes and parasites (Ibrahim et al., 2010).

Comprehensive Analysis in Cannabis sativa L.

The presence and quantification of Cannflavin A in Cannabis sativa L. are essential for understanding its pharmacological potential. Innovative analytical methods have been developed for the comprehensive analysis of bioactive compounds, including Cannflavin A, in Cannabis sativa L., contributing to the quality control and efficacy assessment of cannabis-based products (Pellati et al., 2018).

Neuroprotective Bioactivity Against Alzheimer's Disease

Cannflavin A has been shown to possess neuroprotective properties against amyloid β-mediated neurotoxicity, which is relevant to Alzheimer's disease. This suggests its potential as a therapeutic agent in neurodegenerative diseases (Eggers et al., 2019).

High-Value Compound Recovery from Cannabis By-Products

Research into the recovery of non-narcotic secondary metabolites like Cannflavin A from hemp by-products emphasizes the economic sustainability and pharmacological potential of these compounds. Such studies contribute to the efficient utilization of Cannabis sativa L. for medicinal purposes (Calzolari et al., 2017).

Safety And Hazards

While Cannflavin A has been found to have several therapeutic properties, it’s important to note that at higher concentrations, it could cause neurotoxicity . Therefore, it should be handled with care to avoid potential hazards.

properties

IUPAC Name

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGFICMOCSIQMV-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336952
Record name Cannaflavin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannflavin A

CAS RN

76735-57-4
Record name Cannflavin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannaflavin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNFLAVIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8SR738HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
379
Citations
AK Ibrahim, MM Radwan, SA Ahmed, D Slade… - Phytochemistry, 2010 - Elsevier
Microbial metabolism of cannflavin A (1) and B (2), two biologically active flavonoids isolated from Cannabis sativa L., produced five metabolites (3–7). Incubation of 1 and 2 with Mucor …
Number of citations: 36 www.sciencedirect.com
AM Tomko, EG Whynot… - Journal of …, 2022 - jcannabisresearch.biomedcentral …
… to date, cannflavin A, in bladder cancer cell lines. We aimed to identify whether cannflavin A co-… We also evaluated whether co-treatment of cannflavin A with various cannabinoids could …
C Eggers, M Fujitani, R Kato, S Smid - Biochemical pharmacology, 2019 - Elsevier
… µM), cannflavin A increased cell viability by up to 40%, while 10 µM cannflavin A inhibited the … The neuroprotective effects of cannflavin A were associated with a direct inhibition of Aβ 1–…
Number of citations: 41 www.sciencedirect.com
S Chuanphongpanich, S Racha, B Saengsitthisak… - Scientia …, 2023 - mdpi.com
… This study investigated the inhibitory potential of cannflavin A, a flavonoid found in … stability of cannflavin A were evaluated. The results demonstrate that cannflavin A exhibits excellent …
Number of citations: 3 www.mdpi.com
S Erridge, N Mangal, O Salazar, B Pacchetti… - Fitoterapia, 2020 - Elsevier
… Cannflavin A and B both demonstrate potent inhibitors of prostaglandin E2 synthesis and 5-… Three cannflavins have been identified to date, including cannflavin A (CFL-A), B (CFL-B) …
Number of citations: 24 www.sciencedirect.com
KA Rea, JA Casaretto, MS Al-Abdul-Wahid… - Phytochemistry, 2019 - Elsevier
… This study focused on two such compounds, known as cannflavin A and cannflavin B. These prenylated flavonoids specifically accumulate in C. sativa and are known to exhibit potent …
Number of citations: 88 www.sciencedirect.com
JL Bautista, S Yu, L Tian - ACS omega, 2021 - ACS Publications
… Based on their chemical structures, cannflavin A and B could be derived from luteolin through transferring a methyl group to the 3′-O position by a methyltransferase activity as well as …
Number of citations: 65 pubs.acs.org
MS Abdel-Kader, MM Radwan, AM Metwaly… - Cannabis and …, 2023 - liebertpub.com
… chromatography to afford cannflavin A. A larger amount of cannflavin A was isolated from … Cannflavin A was isolated from the leaves of hemp by Guo et al. The leaves were extracted …
Number of citations: 3 www.liebertpub.com
T Puopolo, T Chang, C Liu, H Li, X Liu, X Wu, H Ma… - Biology, 2022 - mdpi.com
… sativa also contains numerous non-phytocannabinoid types of phytochemicals, such as the flavonoid cannflavin A (CFA). Although the levels of CFA in different C. sativa extracts are low…
Number of citations: 6 www.mdpi.com
ML Barrett, AM Scutt, FJ Evans - Experientia, 1986 - Springer
… The same extract was later shown to inhibit prostaglandin E2 (PGE2) release from human rheumatoid synovial cells in culture ~ This communication describes the structures of …
Number of citations: 127 link.springer.com

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